
1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing triazole rings, are synthesized through various methods, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes. These methods facilitate the production of compounds with potential applications in medicinal chemistry and material science. For example, Bacchi et al. (2005) demonstrated the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives under oxidative carbonylation conditions, highlighting the versatility of heterocyclic syntheses in generating compounds with varied functional groups (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Antimicrobial and Antiviral Activities
Triazole derivatives have been investigated for their antimicrobial and antiviral properties. Research by Modzelewska-Banachiewicz and Kamińska (2001) on cyclization products of dimethyl succinate derivatives showed moderate virucidal activity and inhibition of virus absorption to cells, demonstrating the potential of triazole compounds in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Structural and Molecular Interactions
The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives by Ahmed et al. (2020) reveals the importance of molecular interactions in defining the stability and reactivity of triazole compounds. This research provides insights into the electronic properties of triazoles and their derivatives, which could inform the design of compounds with specific functional characteristics (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Metal-Organic Frameworks (MOFs)
Triazole derivatives are also key in the development of metal-organic frameworks (MOFs) with distinct gas sorption behaviors. Chen et al. (2016) synthesized two isomeric Zn(II)-based MOFs using a bifunctional triazolate–carboxylate linker, demonstrating the application of triazole derivatives in materials science, particularly for gas storage and separation technologies (Chen, Tian, Fang, & Liu, 2016).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-6-4-7-12(2)16(11)21-13(3)15(19-20-21)17(22)18-10-14-8-5-9-23-14/h4,6-7,14H,5,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGTUDLZSJFLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
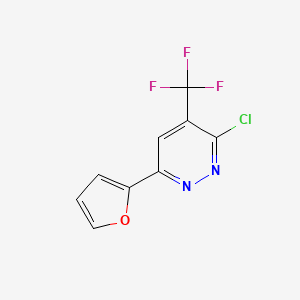
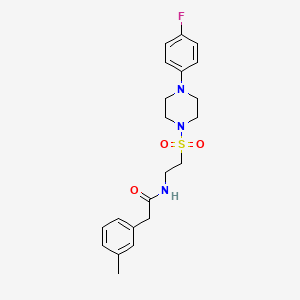
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2778127.png)
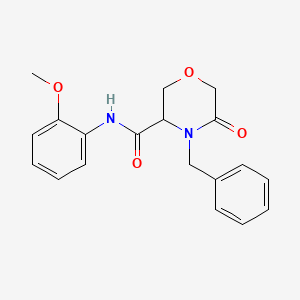
![Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2778129.png)
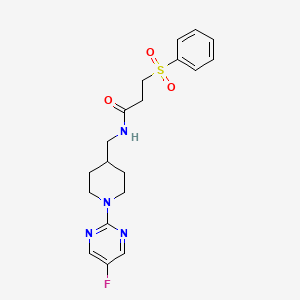
![3-(4-methylphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2778133.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2778134.png)
![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2778135.png)
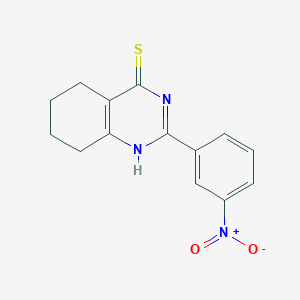
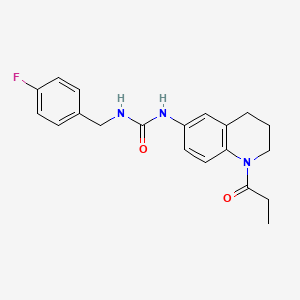
![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)